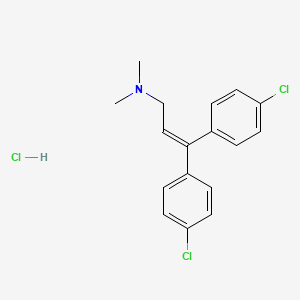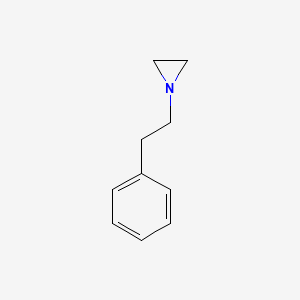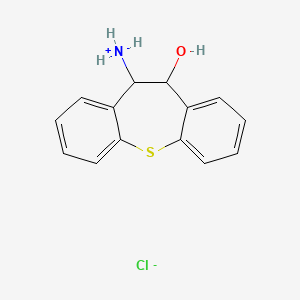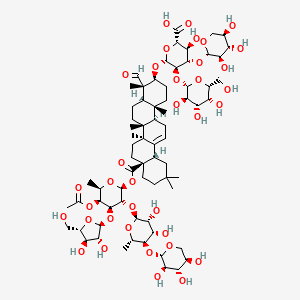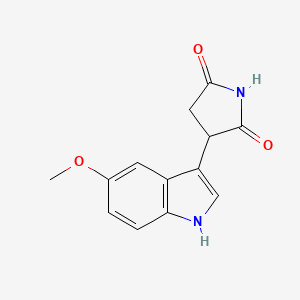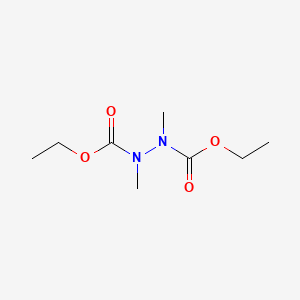
Diethyl 1,2-dimethylbicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .
化学反応の分析
Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
科学的研究の応用
Diethyl 1,2-dimethylbicarbamate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard in chromatographic analysis . Industrially, it is used in the production of polymers and as a stabilizer in various formulations .
作用機序
The mechanism of action of diethyl 1,2-dimethylbicarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating oxidative stress and inflammatory responses .
類似化合物との比較
Diethyl 1,2-dimethylbicarbamate can be compared with other similar compounds such as diethylcarbamazine and diethyl dithiocarbamate . While all these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
特性
CAS番号 |
15429-36-4 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
InChIキー |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C)N(C)C(=O)OCC |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


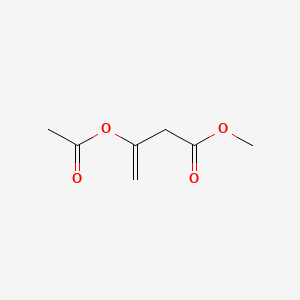
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
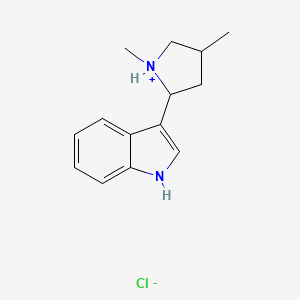
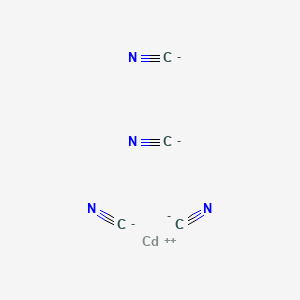
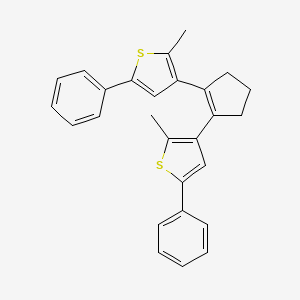
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
